3-(2-fluorobenzyl)-7-[(1-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized in various studies. These compounds, including pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives, exhibit diverse chemical properties and have been analyzed using techniques like IR, NMR, and elemental analysis (Rauf et al., 2010).
Herbicidal Activities
Certain derivatives of pyrimidine-2,4(1H,3H)-dione, such as 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, have shown promising herbicidal activities. For example, 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione exhibited significant herbicidal activity against Brassica napus (Huazheng, 2013).
Advanced Synthesis Techniques
Innovative synthesis methods have been developed for derivatives of this compound. These include a three-component, one-pot synthesis approach and solid-phase synthesis techniques, enhancing the efficiency of producing these compounds (Bazgir et al., 2008); (Graveleau & Masquelin, 2003).
Medicinal Chemistry
The compounds have been explored for their potential in medicinal chemistry. Studies have investigated their structures and properties, looking into aspects such as regioselective amination and the impact on biological activities (Gulevskaya et al., 1994).
Computational Exploration
Recent research includes computational studies for understanding the electronic structures of these compounds. This involves density functional theory (DFT) and time-dependent (TD-DFT) computations, providing insights into their chemical properties and potential applications (Ashraf et al., 2019).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It also includes information on how to handle and store the compound safely.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
I hope this general information is helpful. If you have a specific question about a different compound or a specific aspect of “3-(2-fluorobenzyl)-7-[(1-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione”, feel free to ask!
properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2-(1-pyridin-2-ylethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c1-12(16-8-4-5-9-22-16)24-19-23-10-14-17(25-19)26-20(29)27(18(14)28)11-13-6-2-3-7-15(13)21/h2-10,12H,11H2,1H3,(H2,23,24,25,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUFKAPSOIQIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorobenzyl)-7-[(1-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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